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Compound of Interest

Compound Name:
N-Methyl-3-(piperidin-4-

YL)benzamide

Cat. No.: B566674 Get Quote

N-Methyl-3-(piperidin-4-YL)benzamide: A
Technical Overview
For Researchers, Scientists, and Drug Development Professionals

PubChem CID: 50989027

This technical guide provides a comprehensive overview of N-Methyl-3-(piperidin-4-
YL)benzamide, a molecule of interest within chemical and pharmaceutical research. Due to

the limited availability of specific experimental data for this compound, this document combines

information from its PubChem entry with predicted data and generalized experimental

methodologies to serve as a foundational resource for researchers.

Chemical and Physical Properties
The physicochemical properties of N-Methyl-3-(piperidin-4-YL)benzamide are crucial for its

handling, formulation, and assessment of its potential as a drug candidate. The following table

summarizes key identifiers and properties.
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Property Value Source

PubChem CID 50989027 (Parent) PubChem[1]

131801613 (Dihydrochloride) PubChem[1]

Molecular Formula C₁₃H₁₈N₂O PubChem[1]

Molecular Weight 218.29 g/mol PubChem[1]

IUPAC Name
N-methyl-3-(piperidin-4-

yl)benzamide
PubChem[1]

Canonical SMILES
CNC(=O)C1=CC=CC(=C1)C2

CCNCC2
PubChem[1]

InChI Key
VNUYKJMAHIHIFQA-

UHFFFAOYSA-N
PubChem[1]

Predicted LogP 1.8 ChemAxon

Predicted pKa (strongest

acidic)
14.16 ChemAxon

Predicted pKa (strongest

basic)
9.87 ChemAxon

Predicted Solubility
Insoluble in water, soluble in

DMSO
ChemAxon

Synthesis and Characterization
A definitive, published experimental protocol for the synthesis of N-Methyl-3-(piperidin-4-
YL)benzamide is not readily available. However, based on standard organic chemistry

principles and published syntheses of analogous benzamide derivatives, a plausible synthetic

route can be proposed.

Proposed Experimental Protocol: Amide Coupling
A common and effective method for the synthesis of benzamides is the coupling of a carboxylic

acid derivative with an amine.
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Materials:

3-(piperidin-4-yl)benzoic acid

Methylamine (solution in THF or as a salt)

A coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)

Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine,

magnesium sulfate, silica gel for column chromatography)

Procedure:

To a solution of 3-(piperidin-4-yl)benzoic acid in the chosen anhydrous solvent, add the

coupling agent and the non-nucleophilic base.

Stir the mixture at room temperature for a designated activation period (typically 15-30

minutes).

Add methylamine to the reaction mixture.

Allow the reaction to proceed at room temperature, monitoring its progress by a suitable

technique (e.g., TLC or LC-MS).

Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium

bicarbonate).

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield N-Methyl-3-
(piperidin-4-YL)benzamide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b566674?utm_src=pdf-body
https://www.benchchem.com/product/b566674?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b566674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Characterization: The structure and purity of the synthesized compound should be confirmed

using standard analytical techniques, including:

¹H NMR and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental

composition.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final

compound.

Synthesis Workflow Diagram

Starting Materials

Reaction
Purification & Analysis

3-(piperidin-4-yl)benzoic acid

Amide Coupling
(HATU, DIPEA, DMF)

Methylamine

Aqueous Work-up Column Chromatography NMR, MS, HPLC N-Methyl-3-(piperidin-4-YL)benzamide

Click to download full resolution via product page

A generalized workflow for the synthesis and purification of N-Methyl-3-(piperidin-4-
YL)benzamide.

Biological Activity and Signaling Pathways
There is currently no publicly available data on the biological activity or the mechanism of

action of N-Methyl-3-(piperidin-4-YL)benzamide. To elucidate its pharmacological profile, a

systematic screening and characterization process would be necessary.

General Experimental Approach for Compound
Characterization
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For a novel compound with an unknown biological target, a tiered screening approach is

typically employed.

Initial Steps:

Literature and Database Review: Search for structurally similar compounds to identify

potential biological targets.

In Silico Prediction: Utilize computational models to predict potential targets and ADMET

(Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

High-Throughput Screening (HTS): Screen the compound against a broad panel of biological

targets (e.g., receptors, enzymes, ion channels) to identify initial "hits."

Following a "Hit":

Hit Confirmation: Re-test the compound in the primary assay to confirm its activity.

Dose-Response Analysis: Determine the potency (e.g., IC₅₀ or EC₅₀) of the compound.

Selectivity Profiling: Test the compound against a panel of related targets to assess its

selectivity.

Mechanism of Action (MoA) Studies: Conduct further experiments to understand how the

compound interacts with its target and modulates its function.

In Vitro and In Vivo Efficacy Models: Evaluate the compound's therapeutic potential in

relevant disease models.

Logical Workflow for Novel Compound Characterization
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N-Methyl-3-(piperidin-4-YL)benzamide
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A logical workflow for the characterization of a novel chemical entity.
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Conclusion
N-Methyl-3-(piperidin-4-YL)benzamide is a chemical entity with potential for further

investigation in drug discovery and development. This guide provides a foundational

understanding of its chemical properties, a proposed synthetic route, and a general framework

for its biological characterization. Further experimental studies are required to fully elucidate its

physicochemical and pharmacological profiles. Researchers are encouraged to use this

document as a starting point for their investigations into this and structurally related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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